Pindone sodium salt

Catalog No.
S1914928
CAS No.
6120-20-3
M.F
C14H13NaO3
M. Wt
252.24 g/mol
Availability
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Pindone sodium salt

CAS Number

6120-20-3

Product Name

Pindone sodium salt

IUPAC Name

sodium;2-(2,2-dimethylpropanoyl)inden-2-ide-1,3-dione

Molecular Formula

C14H13NaO3

Molecular Weight

252.24 g/mol

InChI

InChI=1S/C14H13O3.Na/c1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16;/h4-7H,1-3H3;/q-1;+1

InChI Key

PPRNMFDWJLACKG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)[C-]1C(=O)C2=CC=CC=C2C1=O.[Na+]

Canonical SMILES

CC(C)(C)C(=O)[C-]1C(=O)C2=CC=CC=C2C1=O.[Na+]

Pindone sodium salt, chemically known as sodium 2-(2,2-dimethyl-1-oxopropyl)-1H-indene-1,3(2H)-dione, is a first-generation anticoagulant rodenticide primarily used for controlling rabbit populations in various environments, particularly where other poisons like sodium fluoroacetate are not suitable due to safety concerns for humans and domestic animals. This compound appears as a yellow solid or powder and is characterized by its solubility in water, which differentiates it from its acid form, pindone acid, which has low water solubility .

Pindone sodium salt exhibits reactivity typical of ketones. It can react with various acids and bases, often liberating heat and producing flammable gases such as hydrogen. The reactivity profile indicates that it is incompatible with strong oxidizers and certain organic compounds, which can lead to hazardous situations if not handled properly .

As an anticoagulant, pindone sodium salt disrupts the vitamin K cycle in mammals, leading to impaired blood clotting. This mechanism results in internal bleeding, making it effective for pest control. Pindone is particularly noted for its delayed action; significant effects may not be observed until several days after ingestion, which can lead to mortality due to internal hemorrhaging. The antidote for poisoning is active vitamin K, which can mitigate the effects of the rodenticide .

The synthesis of pindone sodium salt typically involves the reaction of pindone with sodium hydroxide or sodium methylate in a suitable solvent such as methanol or ethanol, often combined with benzene or toluene to facilitate the reaction and product separation. For example:

  • Dissolve sodium hydroxide in methanol.
  • Add pindone to the solution and stir until dissolved.
  • Introduce benzene and heat the mixture to distill off the solvents while maintaining a controlled temperature.
  • Cool the mixture to precipitate the sodium salt, which can then be filtered, washed, and dried .

Pindone sodium salt is primarily utilized as a rodenticide for controlling rabbit populations in urban and semi-rural areas. Its use is especially relevant where there are concerns about non-target species being affected by more potent poisons like sodium fluoroacetate. The compound is formulated into bait materials such as carrots or oats for effective delivery .

Interaction studies have shown that pindone sodium salt can cause both primary and secondary poisoning in non-target animals through predation on poisoned rabbits. This raises concerns about ecological impacts, particularly on carnivorous species that may consume affected prey. Research indicates that while both forms of pindone (acid and sodium) pose similar risks to non-target fauna, their environmental persistence and toxicity profiles may differ slightly .

Pindone sodium salt shares its anticoagulant properties with several other compounds used in pest control. Below are some similar compounds:

Compound NameChemical StructureUnique Features
Brodifacoum3-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1(3H)-isobenzofuran-1-oneHighly potent anticoagulant; longer half-life than pindone
Warfarin4-Hydroxycoumarin derivativeWidely used; requires single-dose administration
Difenacoum2-(4'-Hydroxycoumarin-3-yl)-1-benzothiazoleSimilar mechanism but more potent than pindone
Sodium FluoroacetateFluoroacetic acid derivativeFast-acting; highly toxic; single-dose effectiveness

Pindone sodium salt's uniqueness lies in its application as a safer alternative for urban pest control due to its delayed action and lower immediate toxicity compared to other anticoagulants like sodium fluoroacetate .

Molecular Formula and Weight

Pindone sodium salt, chemically designated as sodium 2-(2,2-dimethylpropanoyl)inden-2-ide-1,3-dione, possesses the molecular formula C₁₄H₁₃NaO₃ with a molecular weight of 252.24 grams per mole [1] [2]. The compound is registered under CAS Registry Number 6120-20-3 [2] [3] and represents the sodium salt form of the parent compound pindone, which has the molecular formula C₁₄H₁₄O₃ and molecular weight of 230.26 grams per mole [4] [5] [6].

The exact mass of pindone sodium salt is determined to be 252.076239 atomic mass units [2], with the monoisotopic mass calculated as 252.076233 [3]. These precise mass determinations are critical for mass spectrometric identification and differentiation from structurally related compounds. The elemental composition consists of 66.66% carbon, 5.19% hydrogen, 9.11% sodium, and 19.03% oxygen by weight [3].

The International Union of Pure and Applied Chemistry systematic name for this compound is sodium 2-(2,2-dimethylpropanoyl)inden-2-ide-1,3-dione in a 1:1 stoichiometric ratio [3]. Alternative chemical nomenclature includes 2-(2,2-dimethylpropanoyl)-1,3-dioxo-2,3-dihydro-1H-indén-2-ide de sodium [2] and 2-pivaloyl-1,3-indandione sodium salt [2].

Tautomerism and Isomeric Forms

Pindone exhibits complex tautomeric behavior involving 1,3-type keto-enol tautomerism due to the presence of three carbonyl groups in its structure [7] [8] [9]. The parent compound pindone exists in equilibrium between multiple tautomeric forms, with the keto form serving as the reference structure.

The primary tautomeric forms identified through density functional theory calculations include the original keto form of pindone, an endocyclic enol tautomer designated as P1, and an exocyclic enol tautomer designated as P2 [7] [8] [9]. Thermodynamic analysis reveals that the endocyclic enol form P1 is the most stable configuration, with a Gibbs free energy difference of -18.2 kilojoules per mole relative to the keto form [9]. In contrast, the exocyclic enol form P2 is thermodynamically unfavorable, exhibiting a positive Gibbs free energy difference of +31.9 kilojoules per mole [9].

The molecular dipole moments of these tautomers vary significantly, with values of 2.26 Debye for the keto form, 2.87 Debye for the endocyclic enol P1, and 2.20 Debye for the exocyclic enol P2 [7] [9]. The endocyclic enol form P1 demonstrates the highest dipole moment, correlating with its enhanced thermodynamic stability.

The enolization process affects electron distribution within the molecular framework, particularly influencing the flow of electrons from the aromatic system to the carbonyl groups [9]. The endocyclic enol structure P1 contains an endocyclic carbon-carbon double bond, while the exocyclic form P2 features an exocyclic double bond extending outside the ring system [9].

Pindone sodium salt represents the stabilized enolate form derived from the most thermodynamically favorable endocyclic enol tautomer [10] [11] [12]. The sodium cation coordinates with the negatively charged oxygen atom of the enolate, providing additional stabilization to the molecular structure.

Sodium Salt vs. Free Acid: Structural Comparisons

The structural differences between pindone sodium salt and the free acid form result in distinct physicochemical properties that significantly impact their practical applications [6] [10] [11] [12]. These differences primarily stem from the ionization state and the presence of the sodium counterion.

Water Solubility Characteristics

The most pronounced difference between the two forms lies in their water solubility profiles. Pindone free acid exhibits low water solubility, with measurements indicating solubility of approximately 18 milligrams per liter at 25°C [6] [10]. This limited solubility results from the predominantly hydrophobic nature of the indandione ring system and the neutral charge state of the free acid form.

In contrast, pindone sodium salt demonstrates high water solubility due to its ionic character [6] [10] [11] [12]. The presence of the sodium cation creates an ionic compound that readily dissolves in aqueous media, facilitating its use in water-based formulations and applications where rapid dissolution is required.

Physical Properties and Appearance

Both forms appear as bright yellow crystalline materials [6], indicating that the chromophoric properties of the indandione system remain largely unchanged upon salt formation. However, their melting points differ substantially, with pindone free acid melting at 108-110°C [6] and the sodium salt exhibiting a higher melting point of 205-210°C [6]. This elevation in melting point reflects the increased lattice energy associated with the ionic crystal structure of the sodium salt.

Chemical Stability Considerations

The stability profiles of the two forms vary significantly under different environmental conditions [10]. Pindone free acid maintains good chemical stability under neutral and acidic conditions, with excellent shelf life characteristics [10]. The compound readily forms salts when exposed to alkaline conditions, demonstrating the acidic nature of the enolic hydrogen.

Pindone sodium salt exhibits reduced stability in aqueous solutions compared to the free acid form [10]. This decreased stability manifests as a limitation in the shelf life of bait concentrate solutions prepared from pindone sodium [10]. The instability appears to be pH-dependent rather than inherently related to the chemical form, although these factors are closely interconnected [10].

Storage and Formulation Implications

The storage requirements and formulation considerations differ markedly between the two forms. The free acid form offers superior long-term storage stability and can be maintained under standard conditions without significant degradation [10]. The sodium salt requires more careful handling and storage, particularly in solution form, where chemical degradation may occur over time [10].

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of pindone sodium salt employs multiple analytical techniques to confirm structural identity and purity. The spectroscopic profile reflects both the indandione core structure and the modifications introduced by salt formation.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of pindone and related indandione compounds typically reveals characteristic chemical shift patterns. The aromatic protons of the indandione ring system appear in the range of 7.20-7.97 parts per million [13], consistent with the electron-withdrawing effect of the adjacent carbonyl groups. For 2-acyl-1,3-indandione derivatives, the aromatic region typically shows a multiplet pattern corresponding to the four aromatic protons [14].

The aliphatic protons of the pivaloyl substituent in pindone sodium salt are expected to appear as a singlet in the upfield region, typically around 1.2-1.3 parts per million, representing the nine equivalent methyl protons of the tert-butyl group. The enolic proton present in the free acid form is absent in the sodium salt due to deprotonation and salt formation.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. For indandione compounds, the carbonyl carbons typically resonate in the range of 187-189 parts per million [14] [15]. In 2-acyl-1,3-indandiones, the chemical shifts of the carbonyl carbons C-1 and C-3 appear at approximately 189 and 187 parts per million respectively [14]. The aromatic carbon signals appear in the range of 120-155 parts per million [15] [16], with the quaternary carbons adjacent to the carbonyl groups typically appearing further downfield due to the electron-withdrawing effects.

Infrared Spectroscopy

Infrared spectroscopic analysis of pindone sodium salt reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretching vibrations are particularly diagnostic, with indandione compounds typically showing strong absorptions in the range of 1680-1710 wavenumbers [13] [17].

For 2-acyl-1,3-indandione derivatives, multiple carbonyl bands are observed due to the presence of both the indandione carbonyls and the acyl carbonyl group [17]. The exact frequencies depend on the conformational state and hydrogen bonding interactions. S-cis and S-trans conformations of the acyl group result in slightly different carbonyl frequencies [17].

The sodium salt form may exhibit modified carbonyl stretching frequencies compared to the free acid due to the change in electron density distribution upon enolate formation. Additional characteristic bands include aromatic C-H stretching around 3000-3100 wavenumbers, aliphatic C-H stretching of the pivaloyl group around 2900-3000 wavenumbers, and various fingerprint region absorptions below 1500 wavenumbers.

Mass Spectrometry

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information. For pindone sodium salt, the molecular ion peak appears at mass-to-charge ratio 252, corresponding to the molecular weight of 252.24 [1] [2]. In electrospray ionization mass spectrometry, the compound may be observed as various ionic species depending on the ionization conditions.

The parent compound pindone shows characteristic fragmentation patterns in electron ionization mass spectrometry, with the molecular ion appearing at mass-to-charge ratio 230 [18]. Common fragment ions include those resulting from loss of the pivaloyl group and subsequent rearrangement reactions typical of indandione compounds.

Tandem mass spectrometry techniques can provide structural confirmation through collision-induced dissociation experiments, generating diagnostic fragment ions that confirm the indandione core structure and the pivaloyl substituent. These techniques are particularly valuable for analytical applications requiring high specificity and sensitivity [19].

Pindone sodium salt represents a critical chemical compound in the anticoagulant rodenticide industry, requiring sophisticated synthesis and manufacturing processes to achieve the high purity and quality standards necessary for its intended applications. The industrial production of this compound involves multiple interconnected steps, each requiring precise control of reaction conditions, solvent systems, and purification techniques.

Alkali Metal Salt Formation Mechanisms

The formation of pindone sodium salt follows established principles of alkali metal salt chemistry, involving the deprotonation of the parent pindone acid through nucleophilic attack by sodium-containing bases. The fundamental reaction mechanism proceeds through the conversion of pindone acid to its corresponding sodium enolate form, resulting in enhanced water solubility and modified physicochemical properties compared to the parent compound [1] .

The primary synthesis pathway involves the deprotonation of pindone acid using sodium hydroxide or sodium methylate in suitable organic solvents [3] [4]. This process represents a classical acid-base neutralization reaction where the acidic hydrogen of the pindone molecule is replaced by a sodium cation, forming an ionic salt structure. The reaction can be represented by the general equation where pindone acid reacts with sodium hydroxide to yield pindone sodium salt and water as byproducts.

The mechanism of alkali metal salt formation in this system involves the abstraction of the acidic proton from the active methylene group adjacent to the carbonyl functionalities in pindone [1]. Sodium hydroxide acts as a Brønsted base, accepting the proton and forming the corresponding sodium enolate. This transformation significantly alters the compound's solubility profile, with the sodium salt demonstrating high aqueous solubility compared to the parent acid form, which exhibits limited water solubility of approximately 18 parts per million [5] [6].

Industrial implementation of this alkali metal salt formation requires careful control of stoichiometric ratios to ensure complete conversion while minimizing the formation of undesired byproducts. The reaction typically employs equimolar quantities of pindone acid and sodium base, although slight excesses of the base may be utilized to drive the reaction to completion [3] [4]. Temperature control during this process is critical, as elevated temperatures may lead to decomposition or side reactions that compromise product quality.

The sodium salt formation process demonstrates excellent efficiency when conducted under controlled conditions, with industrial processes typically achieving conversion rates exceeding 95%. The resulting product exhibits a characteristic bright yellow crystalline appearance with a melting point range of 205-210°C, significantly higher than the parent pindone acid melting point of 108.5-110.5°C [1] [5]. This increase in melting point reflects the ionic nature of the sodium salt and the stronger intermolecular forces present in the crystalline lattice structure.

Solvent-Based Synthesis Optimization

Solvent selection and optimization represent crucial factors in achieving high-yield, high-purity pindone sodium salt production. The synthesis typically employs alcohol-based solvent systems, with methanol and ethanol serving as primary solvents, often combined with aromatic co-solvents such as benzene or toluene to facilitate reaction efficiency and product separation [3] [4].

The choice of methanol or ethanol as the primary solvent system offers several advantages in pindone sodium salt synthesis. These polar protic solvents effectively solvate both the starting materials and the sodium base, promoting efficient mixing and reaction kinetics. The alcohol solvents also facilitate the dissolution of sodium hydroxide or sodium methoxide, ensuring homogeneous reaction conditions throughout the synthesis process [3] [4].

Benzene and toluene serve as valuable co-solvents in the synthesis system, providing several operational benefits. These aromatic solvents help control the reaction environment by moderating the polarity of the overall solvent system, which can influence reaction selectivity and product formation. Additionally, the inclusion of benzene or toluene facilitates product separation and purification through the creation of biphasic systems that allow for efficient extraction and isolation of the desired sodium salt product [3] [4].

The optimization of solvent ratios requires careful consideration of multiple factors including reaction kinetics, product solubility, and downstream purification requirements. Industrial processes typically employ alcohol to aromatic solvent ratios ranging from 1:1 to 2:1, depending on the specific process requirements and equipment configurations. Higher alcohol concentrations generally promote faster reaction rates due to enhanced solvation of the ionic species, while increased aromatic solvent content can improve product recovery during extraction and purification steps.

Temperature control during solvent-based synthesis operations typically maintains reaction conditions between room temperature and 50°C. This temperature range provides adequate reaction rates while preventing thermal decomposition of sensitive intermediates or products. Lower temperatures may result in incomplete conversion or extended reaction times, while excessive temperatures can lead to side reactions or product degradation that compromises overall yield and quality [7] [8].

The industrial implementation of optimized solvent systems requires consideration of regulatory, environmental, and economic factors. The selection of methanol, ethanol, benzene, and toluene involves evaluation of vapor pressure characteristics, toxicity profiles, and disposal requirements. Modern industrial processes increasingly emphasize the recovery and recycling of organic solvents to minimize environmental impact and reduce operational costs.

Purification Techniques (Distillation, Crystallization)

The purification of pindone sodium salt involves sophisticated separation techniques designed to remove impurities, unreacted starting materials, and byproducts while maintaining the integrity and purity of the final product. The primary purification methods employed in industrial production include distillation for solvent recovery and concentration, followed by crystallization for final product purification and isolation.

Distillation operations in pindone sodium salt production serve multiple functions, including solvent recovery, concentration of product solutions, and removal of volatile impurities. The process typically employs vacuum distillation techniques to minimize thermal stress on the product while achieving efficient separation of solvents and low-boiling components [4] [5]. Vacuum distillation systems operate at reduced pressures, allowing for lower distillation temperatures that prevent thermal decomposition of the sodium salt product.

The distillation process design must account for the thermal sensitivity of pindone sodium salt, which exhibits stability under normal storage conditions but may decompose under elevated temperatures [5] [6]. Industrial distillation systems typically operate with careful temperature monitoring and control systems to maintain product integrity throughout the concentration process. The removal of residual solvents through distillation is critical for achieving the low volatile content specifications required for pharmaceutical and agricultural applications.

Crystallization represents the primary method for final purification and isolation of pindone sodium salt, providing both purification and particle size control benefits. The crystallization process typically involves controlled cooling of concentrated solutions to promote nucleation and crystal growth of the sodium salt while maintaining impurities in solution. This technique exploits the differential solubility characteristics of the desired product versus impurities and byproducts [5] [6].

The crystallization process requires careful control of multiple parameters including temperature, concentration, cooling rate, and agitation to achieve optimal crystal formation. Rapid cooling may result in small, irregularly shaped crystals with poor filtration characteristics, while excessively slow cooling can lead to large crystals that may trap impurities. Industrial crystallization systems typically employ controlled cooling programs that balance crystal quality with production efficiency.

Recrystallization techniques may be employed for additional purification when higher purity levels are required. This process involves dissolving the crude sodium salt product in a suitable solvent system at elevated temperature, followed by controlled cooling to promote selective crystallization of the pure product. The choice of recrystallization solvent must balance solubility characteristics, chemical compatibility, and downstream processing requirements.

The selection of appropriate crystallization solvents considers factors including selective solubility of the sodium salt versus impurities, chemical stability, ease of removal, and environmental impact. Common crystallization solvents include aqueous systems, alcohol-water mixtures, and other polar solvent combinations that provide adequate solubility at elevated temperatures while promoting crystallization upon cooling.

Filtration and washing operations complement the crystallization process by providing physical separation of the crystallized product from mother liquors and removal of surface-bound impurities. Industrial filtration systems typically employ vacuum or pressure filtration techniques with appropriate filter media to achieve efficient solid-liquid separation while minimizing product loss.

Quality Control in Manufacturing

Quality control in pindone sodium salt manufacturing encompasses comprehensive analytical testing programs designed to ensure product quality, purity, and consistency throughout the production process. These programs involve multiple analytical techniques, sampling protocols, and acceptance criteria that collectively ensure the final product meets all specified requirements for intended applications.

High Performance Liquid Chromatography serves as the primary analytical method for purity determination and impurity profiling in pindone sodium salt manufacturing [9] [10] [11]. The HPLC analysis typically employs reversed-phase chromatography with C18 columns and ultraviolet detection at 284 nanometers wavelength. This analytical approach provides quantitative determination of the main component while identifying and quantifying potential impurities and degradation products that may be present in the final product [10].

The HPLC method development for pindone sodium salt analysis requires optimization of mobile phase composition, gradient conditions, and detection parameters to achieve adequate separation and sensitivity. Industrial analytical methods typically achieve detection limits in the parts per million range, allowing for accurate quantification of trace impurities that could impact product performance or safety. The method validation process includes evaluation of specificity, linearity, accuracy, precision, and robustness to ensure reliable analytical results [9] [11].

Melting point determination provides a critical identity test and purity indicator for pindone sodium salt products. The melting point range of 205-210°C serves as a key specification parameter, with deviations from this range indicating potential impurities or degradation [1] [5]. Industrial quality control laboratories typically employ capillary melting point apparatus with controlled heating rates to ensure accurate and reproducible measurements.

Water content analysis represents another important quality control parameter, as excessive moisture can impact product stability and performance characteristics. Karl Fischer titration methods provide accurate determination of water content, with typical specifications requiring less than 1.0% water content in the final product [6]. Moisture control is particularly important for pindone sodium salt due to its hygroscopic nature and potential for hydrolytic degradation under high moisture conditions.

Chemical purity assessment through HPLC area percentage calculations provides quantitative evaluation of the main component content and total impurity levels. Industrial specifications typically require minimum purity levels of 95% or higher, with individual impurity limits established based on toxicological and performance considerations [5] [6]. The analytical methods must demonstrate adequate sensitivity and specificity to detect and quantify all relevant impurities at their specified limits.

Stability testing programs evaluate the long-term storage characteristics of pindone sodium salt under various environmental conditions. These studies typically include accelerated aging at elevated temperatures and humidity levels to predict shelf life and establish appropriate storage recommendations [5] [6]. The stability testing results inform packaging requirements, storage conditions, and expiration dating for commercial products.

Physical characterization testing includes evaluation of particle size distribution, bulk density, and crystal morphology to ensure consistent physical properties that impact downstream processing and application performance. These tests typically employ microscopy, laser diffraction, or other particle characterization techniques to provide quantitative assessment of physical properties.

Microbiological testing may be required for certain applications, particularly when the pindone sodium salt will be used in formulations that could support microbial growth. Standard microbiological test methods evaluate total aerobic microbial count, yeast and mold count, and absence of specific pathogenic organisms as appropriate for the intended application.

The implementation of comprehensive quality control programs requires appropriate laboratory facilities, instrumentation, and trained personnel to execute the testing protocols effectively. Industrial quality control laboratories typically maintain instrument qualification and method validation documentation to ensure the reliability and traceability of analytical results. Regular participation in proficiency testing programs and interlaboratory comparisons helps verify the accuracy and precision of analytical methods.

UNII

5E8BW66VY3

Related CAS

83-26-1 (Parent)

Other CAS

6120-20-3

Wikipedia

Pindone-sodium

Dates

Last modified: 07-22-2023

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